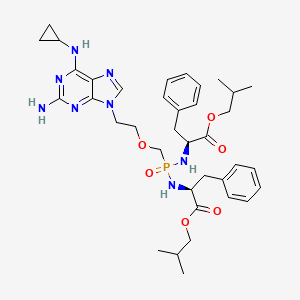
Unii-5I2gjw5Z2Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GS-9191 is a novel antipapillomavirus agent.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Electronics Industry Applications The development of inorganic nanoparticles is crucial in advancing materials science, impacting various industries, notably electronics. Innovations in semiconducting materials have propelled the evolution from vacuum tubes to modern semiconductor chips, underscoring the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Surface Science Research in Actinide Compounds Focused studies on surface spectroscopy of thin films of actinides and actinide compounds are significant. Techniques like X-ray and ultraviolet photoelectron spectroscopy, and Auger electron spectroscopy, contribute to understanding the properties of these materials, important for various scientific applications (Gouder, 1998).
Translation of Basic Research into Technological Innovations The process of translating basic scientific research into practical innovations is a cornerstone of human advancement. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in developing and funding experiential learning in STEM to foster socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Wireless Communication Technology Development Advances in wireless communication, particularly in dual-band front-ends operating at specific frequencies (e.g., 2.4 GHz and 5.15-GHz UNII band), are a direct outcome of scientific research. Such developments are instrumental in enhancing communication technologies, with applications in various sectors (Li, Quintal, & Kenneth, 2004).
Environmental Modeling and Collaborative Computing Large scientific applications often require collaborative environments for development and data sharing. An example is the Unified Air Pollution Model (UNI-DEM), which illustrates the need for frameworks offering application-centric facilities to accommodate large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanoscience and Nanotechnology Research Research in nanostructures has led to new methods and properties of matter with potential applications in information technology, sensors, and new materials. This area of research is crucial for various industrial interests and underscores the importance of interdisciplinary collaboration in scientific advancements (Tolles, 1996).
Development of Wireless Network Technologies The UNII-MAC protocol exemplifies the integration of scientific research in developing efficient spectrum utilization and physical layer designs for next-generation wireless networks. It demonstrates the essential role of scientific research in addressing the challenges of capacity demands and data traffic in 5G and beyond (El Chall, Miscopein, & Kténas, 2018).
Propiedades
Número CAS |
859209-84-0 |
|---|---|
Nombre del producto |
Unii-5I2gjw5Z2Q |
Fórmula molecular |
C37H51N8O5P |
Peso molecular |
718.83 |
Nombre IUPAC |
diisobutyl 2,2'-((((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphanediyl)bis(azanediyl))(2S,2'S)-bis(3-phenylpropanoate) |
InChI |
InChI=1S/C37H51N8O5P/c1-25(2)21-49-35(46)30(19-27-11-7-5-8-12-27)43-51(44-31(36(47)50-22-26(3)4)20-28-13-9-6-10-14-28)24-48-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31,43-44H,15-22,24H2,1-4H3,(H3,38,40,41,42)/t30-,31-/m0/s1 |
Clave InChI |
WGBBLRPRKPODRO-CONSDPRKSA-N |
SMILES |
NC1=NC(NC2CC2)=C3N=CN(CCOCP(N[C@@H](CC4=CC=CC=C4)C(OCC(C)C)=O)N[C@@H](CC5=CC=CC=C5)C(OCC(C)C)=O)C3=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GS-9191; GS 9191; GS9191; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



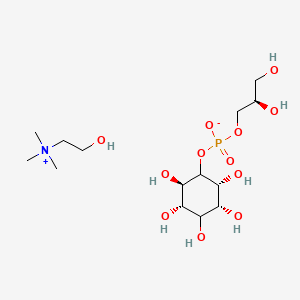
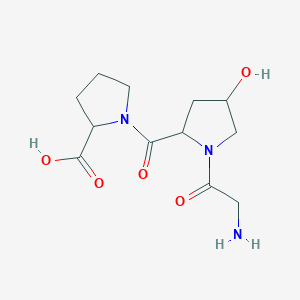
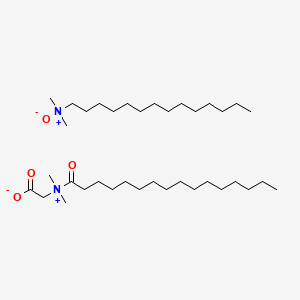
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)
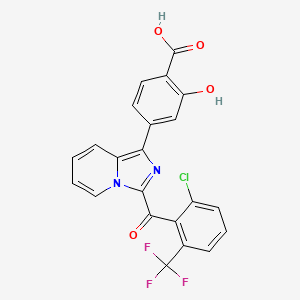
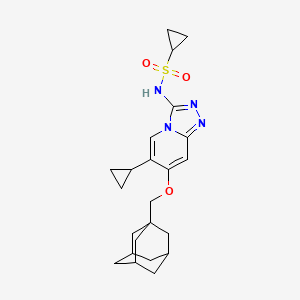
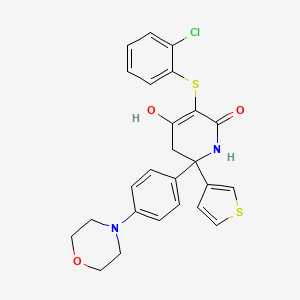
![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)
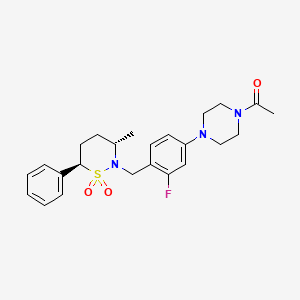
![6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B607684.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)